Mal-PFP ester

Beschreibung

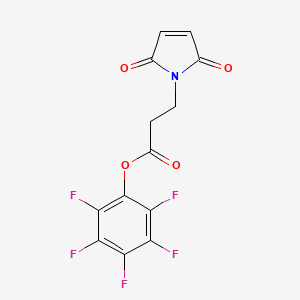

The exact mass of the compound 3-Maleimidopropionic acid-PFP ester is 335.02169848 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(2,5-dioxopyrrol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F5NO4/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(22)3-4-19-5(20)1-2-6(19)21/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVAMZASRXMNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mal-PFP Ester: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleimide-pentafluorophenyl (Mal-PFP) ester is a heterobifunctional crosslinking reagent integral to the advancement of bioconjugation and drug development. Its unique architecture, featuring a maleimide group for thiol-selective modification and a highly reactive and hydrolytically stable pentafluorophenyl ester for aminolysis, enables the precise and efficient covalent linkage of biomolecules. This technical guide provides an in-depth overview of the core attributes of Mal-PFP ester, including its synthesis, mechanism of action, and key applications in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols for its synthesis and use in bioconjugation are presented, alongside quantitative data on its reactivity and stability. Visual diagrams generated using Graphviz are included to illustrate key chemical transformations and biological pathways.

Introduction

The field of targeted therapeutics relies on the ability to selectively link potent molecules, such as cytotoxic drugs or E3 ligase ligands, to targeting moieties like antibodies or small molecule binders. This necessitates the use of chemical crosslinkers that offer high reactivity, specificity, and stability. This compound has emerged as a valuable tool in this context, providing a robust method for conjugating amine- and thiol-containing molecules.[1][2] The maleimide group reacts specifically with sulfhydryl groups, typically found in cysteine residues of proteins, to form stable thioether bonds.[3] Concurrently, the pentafluorophenyl (PFP) ester is a highly efficient acylating agent for primary amines, such as those on lysine residues, forming stable amide bonds.[4] A key advantage of the PFP ester over more traditional N-hydroxysuccinimide (NHS) esters is its enhanced stability against spontaneous hydrolysis in aqueous environments, leading to more efficient conjugation reactions.[4]

Core Properties and Reactivity

This compound's utility is defined by the orthogonal reactivity of its two functional groups and the inherent stability of the PFP ester.

Chemical Structure and Properties

The canonical structure of a this compound is 3-maleimidopropionic acid pentafluorophenyl ester.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₆F₅NO₄ | |

| Molecular Weight | 335.19 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (DMSO, DMF); limited water solubility |

Table 1: Physicochemical Properties of 3-Maleimidopropionic Acid Pentafluorophenyl Ester.

Reactivity and Stability

The maleimide moiety reacts with thiols at a pH range of 6.5-7.5, while the PFP ester reacts with primary amines at a slightly higher pH of 7.2-9.0. The PFP ester exhibits greater hydrolytic stability compared to NHS esters, particularly as the pH increases. For instance, at pH 8, an NHS ester can have a half-life of minutes, whereas PFP esters are significantly more resistant to hydrolysis under these conditions. This enhanced stability allows for more controlled and efficient conjugation reactions in aqueous buffers.

| Ester Type | Optimal pH for Aminolysis | Hydrolytic Stability | Key Byproduct |

| PFP Ester | 7.2 - 9.0 | High | Pentafluorophenol (less nucleophilic) |

| NHS Ester | 7.0 - 8.5 | Moderate to Low | N-hydroxysuccinimide |

Table 2: Comparison of PFP Ester and NHS Ester Reactivity and Stability.

Experimental Protocols

Synthesis of 3-Maleimidopropionic Acid Pentafluorophenyl Ester

This protocol is adapted from a published synthesis scheme for this compound analogs.

Step 1: Synthesis of 3-Maleimidopropionic Acid

-

Dissolve 3-aminopropionic acid in glacial acetic acid.

-

Add maleic anhydride and reflux the mixture for 24 hours.

-

Cool the reaction mixture and precipitate the product by adding cold water.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-maleimidopropionic acid.

Step 2: Esterification with Pentafluorophenol

-

Dissolve 3-maleimidopropionic acid and pentafluorophenol in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-maleimidopropionic acid pentafluorophenyl ester.

Two-Step Antibody-Drug Conjugation (ADC) Protocol

This is a general protocol for conjugating a thiol-containing drug to an antibody using a this compound linker.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound dissolved in DMSO or DMF

-

Thiol-containing drug

-

Conjugation buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching reagent (e.g., cysteine solution)

-

Desalting columns

Procedure:

-

Antibody Modification:

-

Adjust the antibody solution to a concentration of 1-10 mg/mL in conjugation buffer.

-

Add a 10- to 50-fold molar excess of the this compound solution to the antibody solution.

-

Incubate for 30 minutes at room temperature or 2 hours at 4°C.

-

-

Purification:

-

Remove excess this compound using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation to Thiol-Containing Drug:

-

Add the thiol-containing drug to the maleimide-activated antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).

-

Incubate for 30 minutes at room temperature or 2 hours at 4°C.

-

-

Quenching:

-

Add a quenching reagent like cysteine to cap any unreacted maleimide groups.

-

-

Final Purification:

-

Purify the ADC using a desalting column or size-exclusion chromatography to remove excess drug and quenching reagent.

-

-

Characterization:

-

Determine the DAR and purity of the ADC using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

-

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

Mal-PFP esters are instrumental in the construction of ADCs, which are designed to deliver potent cytotoxic agents directly to cancer cells. The linker's stability is crucial for ensuring that the ADC remains intact in circulation until it reaches the target cell, minimizing off-target toxicity. The specific reactivity of the maleimide and PFP ester groups allows for controlled conjugation, leading to more homogeneous ADC populations with predictable drug-to-antibody ratios.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Mal-PFP esters are often used in the synthesis of PROTACs to link the target-binding ligand to the E3 ligase-binding ligand. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with significant applications in the fields of bioconjugation and drug development. Its enhanced hydrolytic stability compared to traditional NHS esters, combined with the specific reactivity of its maleimide and PFP ester moieties, allows for the efficient and controlled synthesis of complex biomolecular conjugates. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize Mal-PFP esters in the creation of next-generation therapeutics such as ADCs and PROTACs. As the demand for precisely engineered targeted therapies continues to grow, the importance of robust and reliable crosslinking technologies like this compound will undoubtedly increase.

References

Mal-PFP Ester: A Technical Guide to a Versatile Heterobifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-pentafluorophenyl (Mal-PFP) ester is a heterobifunctional crosslinking reagent widely utilized in bioconjugation and protein labeling.[1] Its structure incorporates two distinct reactive moieties: a maleimide group and a pentafluorophenyl (PFP) ester. This dual functionality allows for the sequential or simultaneous covalent conjugation of molecules containing sulfhydryl (thiol) and amine groups, respectively.[2] The PFP ester offers notable advantages over more traditional N-hydroxysuccinimide (NHS) esters, primarily its reduced susceptibility to spontaneous hydrolysis in aqueous solutions, leading to more efficient and reliable conjugation reactions.[3][4] This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Mal-PFP ester, complete with experimental protocols and visual workflows to aid researchers in its effective implementation.

Chemical Structure and Properties

The core structure of this compound consists of a maleimide ring connected to a propionic acid linker, which is in turn esterified with a pentafluorophenol leaving group. The specific variant, 3-Maleimidopropionic acid-PFP ester, is a commonly used reagent.[1]

Chemical Structure of 3-Maleimidopropionic acid-PFP ester:

The key physicochemical and reactive properties of this compound are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₆F₅NO₄ | |

| Molecular Weight | 335.19 g/mol | |

| Appearance | White to off-white powder | Chem-Impex |

| Melting Point | 131 - 136 °C | Chem-Impex |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Not directly water-soluble, but can be diluted into aqueous buffers. |

Reactive Properties

| Property | Description | Optimal pH | Reference(s) |

| Amine Reactivity (PFP Ester) | The pentafluorophenyl ester reacts with primary and secondary amines to form stable amide bonds. It is less prone to hydrolysis than NHS esters. | 7.2 - 9.0 | |

| Thiol Reactivity (Maleimide) | The maleimide group reacts with sulfhydryl (thiol) groups to form a stable thioether bond. | 6.5 - 7.5 | |

| Stability | Moisture-sensitive. The PFP ester moiety is more susceptible to hydrolysis at higher pH. The maleimide group can also hydrolyze at pH values > 7.5. | Store at -20°C with desiccant. |

Reaction Mechanisms

This compound's utility stems from its two distinct reaction specificities, enabling controlled bioconjugation.

PFP Ester Reaction with Amines

The pentafluorophenyl ester is an activated ester that reacts with nucleophilic primary and secondary amines, resulting in the formation of a stable amide bond and the release of pentafluorophenol.

Maleimide Reaction with Thiols

The maleimide group undergoes a Michael addition reaction with a sulfhydryl group, leading to the formation of a stable thioether linkage.

Experimental Protocols

Synthesis of 3-Maleimidopropionic Acid Pentafluorophenyl Ester

A common method for synthesizing the pentafluorophenyl ester of 3-maleimidopropanoic acid involves a two-step process:

-

Formation of 3-Maleimidopropanoic Acid: This can be achieved by reacting maleic anhydride with an appropriate amino acid precursor. A specific protocol involves the reflux of the starting materials in glacial acetic acid for 24 hours.

-

Esterification with Pentafluorophenol: The resulting 3-maleimidopropanoic acid is then activated and reacted with pentafluorophenol. A common method employs a coupling agent such as dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (CH₂Cl₂) for approximately 2 hours.

General Protocol for Two-Step Protein Bioconjugation

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing molecule using this compound.

Materials:

-

This compound

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.

-

Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

-

Desalting columns or dialysis equipment for purification

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

-

Preparation of Protein-NH₂:

-

Dissolve the amine-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

If the protein is not in an amine-free buffer, perform a buffer exchange using a desalting column or dialysis.

-

-

Preparation of this compound Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMF to a concentration of 10-100 mM. Do not prepare stock solutions for storage as the PFP ester can hydrolyze.

-

-

Reaction of this compound with Protein-NH₂:

-

Add the dissolved this compound solution to the Protein-NH₂ solution. A 10- to 50-fold molar excess of the crosslinker over the protein is generally recommended, though optimization may be required.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

-

Purification of Maleimide-Activated Protein:

-

Remove excess, unreacted this compound using a desalting column or dialysis against the Reaction Buffer.

-

-

Reaction with Sulfhydryl-Containing Molecule:

-

Add the sulfhydryl-containing molecule (Molecule-SH) to the purified maleimide-activated protein. The molar ratio should be optimized based on the desired final conjugate.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Final Purification (Optional):

-

To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove any remaining unreacted components.

-

Applications

The robust and specific reactivity of this compound makes it a valuable tool in various applications within drug development and life sciences research:

-

Antibody-Drug Conjugates (ADCs): Mal-PFP esters are used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The antibody's amine groups (e.g., from lysine residues) can be reacted with the PFP ester, and a thiol-containing drug can then be attached to the maleimide.

-

Peptide and Protein Labeling: This crosslinker is employed for attaching fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for use in various assays and imaging techniques.

-

Surface Immobilization: Biomolecules can be tethered to surfaces that have been functionalized with either amine or thiol groups.

-

PROTACs: Mal-PFP esters with PEG linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.

Conclusion

This compound is a highly efficient and versatile heterobifunctional crosslinker that provides a reliable method for conjugating amine- and sulfhydryl-containing molecules. Its enhanced stability in aqueous solutions compared to NHS esters makes it a superior choice for many bioconjugation applications. By understanding its chemical properties and following optimized experimental protocols, researchers can effectively leverage this compound to create well-defined bioconjugates for a wide range of scientific and therapeutic purposes.

References

An In-depth Technical Guide to Mal-PFP Ester: Synthesis, Mechanism, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maleimide-pentafluorophenyl (Mal-PFP) esters, a class of heterobifunctional crosslinkers crucial in the field of bioconjugation and drug development. We will delve into the synthesis of these reagents, their mechanism of action, detailed experimental protocols, and their application in creating targeted therapeutics, particularly antibody-drug conjugates (ADCs).

Introduction to Mal-PFP Esters

Mal-PFP esters are powerful tools for covalently linking molecules, typically a protein or antibody, to another molecule, such as a drug, dye, or probe. They possess two key reactive groups: a maleimide and a pentafluorophenyl (PFP) ester. The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in the amino acid cysteine. The PFP ester, on the other hand, is an amine-reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine residues.

A significant advantage of PFP esters over other amine-reactive moieties, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to spontaneous hydrolysis in aqueous solutions.[1][2][3] This enhanced stability leads to more efficient and reproducible conjugation reactions.[2]

Synthesis of Mal-PFP Esters

The synthesis of a Mal-PFP ester typically involves a two-step process. First, a maleimide-containing carboxylic acid is formed, followed by the activation of the carboxylic acid group with pentafluorophenol to create the PFP ester. A common example is the synthesis of the pentafluorophenyl ester of 3-maleimidopropanoic acid.[4]

Synthesis of 3-Maleimidopropanoic Acid

The first step is the reaction of maleic anhydride with an amino acid, such as β-alanine, to introduce the maleimide group.

Esterification with Pentafluorophenol

The resulting maleimidopropanoic acid is then esterified with pentafluorophenol. A common method for this esterification is through the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Quantitative Data on this compound Synthesis and Properties

The following table summarizes key quantitative data for a representative this compound, 3-maleimidopropionic acid-PFP ester.

| Parameter | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₁₃H₆F₅NO₄ | |

| Molecular Weight | 335.19 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 131 - 136 °C | |

| Purity | ≥ 99% (HPLC) | |

| Synthesis Parameters | ||

| Esterification Reagents | Pentafluorophenol, DCC | |

| Solvent | Dichloromethane (CH₂Cl₂) | |

| Reaction Time | 2 hours | |

| Storage Conditions | ||

| Temperature | ≤ 4 °C, with desiccant | |

| Sensitivity | Moisture-sensitive |

Mechanism of Action in Bioconjugation

Mal-PFP esters are heterobifunctional crosslinkers, meaning they have two different reactive groups that can selectively react with different functional groups on target molecules.

-

Maleimide-Thiol Reaction: The maleimide group reacts with sulfhydryl (thiol) groups of cysteine residues via a Michael addition reaction. This reaction is highly specific and efficient within a pH range of 6.5-7.5, forming a stable thioether bond. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.

-

PFP Ester-Amine Reaction: The PFP ester reacts with primary amines, such as the ε-amino group of lysine residues, to form a stable amide bond. This reaction is typically carried out at a pH of 7-9. PFP esters are less susceptible to hydrolysis than NHS esters, particularly at physiological pH, which contributes to higher conjugation efficiency.

Quantitative Comparison of PFP and NHS Esters

| Feature | PFP Esters | NHS Esters | Reference |

| Hydrolytic Stability | Less susceptible to hydrolysis in aqueous solutions | More prone to hydrolysis, especially at higher pH | |

| Optimal pH for Amine Conjugation | Slightly higher than NHS esters (typically 7-9) | Typically 7-8.5 | |

| Reaction Efficiency | Generally more efficient due to lower rate of hydrolysis | Can be less efficient due to competing hydrolysis | |

| Hydrophobicity | Somewhat more hydrophobic | Less hydrophobic | |

| Half-life in Aqueous Solution | Longer half-life, measured in hours at pH 7 | Shorter half-life, can be minutes at pH 8 |

Experimental Protocols

Synthesis of 3-Maleimidopropanoic Acid Pentafluorophenyl Ester

-

Formation of 3-Maleimidopropanoic Acid: Reflux a mixture of β-alanine and maleic anhydride in glacial acetic acid for 24 hours. After cooling, the product, 3-maleimidopropanoic acid, will precipitate and can be collected by filtration.

-

Pentafluorophenyl Esterification:

-

Dissolve the dried 3-maleimidopropanoic acid in dichloromethane (CH₂Cl₂).

-

Add pentafluorophenol and N,N'-dicyclohexylcarbodiimide (DCC) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.

-

The filtrate, containing the this compound, can be purified by recrystallization or column chromatography.

-

Two-Step Protein-Protein Conjugation using a this compound Linker

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

This compound (dissolved in DMSO or DMF immediately before use)

-

Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Protein-SH in a suitable buffer

-

Conjugation buffer (e.g., PBS, pH 7.2-7.5)

-

Desalting column

Procedure:

-

Activation of Protein-NH₂:

-

Dissolve the this compound in a small amount of DMSO or DMF.

-

Add the this compound solution to the Protein-NH₂ solution. A 10- to 50-fold molar excess of the crosslinker is typically used.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess Crosslinker:

-

Remove the unreacted this compound using a desalting column equilibrated with the conjugation buffer.

-

-

Conjugation to Protein-SH:

-

Immediately combine the desalted, maleimide-activated Protein-NH₂ with the Protein-SH solution.

-

Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

-

Stopping the Reaction (Optional):

-

The reaction can be stopped by adding a buffer containing reduced cysteine at a concentration several times greater than that of the sulfhydryls on Protein-SH.

-

-

Characterization:

-

The conjugation efficiency can be estimated by SDS-PAGE, followed by protein staining. Further characterization can be performed using HPLC and mass spectrometry.

-

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

A prime application of Mal-PFP esters is in the construction of ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The this compound can be part of a linker that connects the drug to the antibody.

General Workflow for ADC Production

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways like the RAS/RAF/MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival. Overexpression of EGFR is common in many cancers, making it an attractive target for ADCs.

An ADC targeting EGFR would consist of an anti-EGFR antibody linked to a cytotoxic payload. Upon binding to EGFR on a cancer cell, the ADC is internalized. Inside the cell, the linker is cleaved, releasing the cytotoxic drug and leading to cell death. This targeted delivery minimizes systemic toxicity.

Similarly, HER2, another member of the EGFR family, is a key target in breast cancer and other malignancies. ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), have shown significant clinical success. The maleimide-based linker chemistry is integral to the design of many of these life-saving drugs.

Characterization of Mal-PFP Esters and their Conjugates

Thorough characterization is essential to ensure the quality and efficacy of Mal-PFP esters and their bioconjugates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized this compound.

-

Mass Spectrometry (MS): MS is used to verify the molecular weight of the this compound and its conjugates. For large molecules like ADCs, techniques like MALDI-TOF or ESI-MS are employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the this compound and for monitoring the progress of conjugation reactions. It can also be used to determine the drug-to-antibody ratio (DAR) of an ADC.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight upon conjugation.

Conclusion

Mal-PFP esters are highly valuable reagents in bioconjugation chemistry, offering a robust and efficient method for linking molecules. Their enhanced stability compared to NHS esters makes them particularly suitable for applications in drug development, most notably in the creation of antibody-drug conjugates. A thorough understanding of their synthesis, mechanism of action, and the protocols for their use is essential for researchers and scientists working to develop the next generation of targeted therapies.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry and drug development, facilitating the covalent linkage of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][2] This unique characteristic allows for sequential or stepwise conjugation, minimizing the formation of undesirable homopolymers and self-conjugates, thereby ensuring the precise formation of well-defined bioconjugates.[1] The intrinsic asymmetry of these crosslinkers enables the selective and sequential targeting of unique chemical handles on each molecule, ensuring precise spatial orientation and stoichiometry in the final conjugate.[3] This controlled, two-step conjugation process is a cornerstone of modern bioconjugation, with wide-ranging applications in drug development, diagnostics, and fundamental research.

The power of heterobifunctional crosslinkers lies in their ability to orchestrate a controlled, two-step conjugation process. This is achieved by selecting a crosslinker with two reactive groups that target different functional groups on the biomolecules to be conjugated. The most commonly targeted functional groups on proteins include primary amines (-NH₂) found in lysine residues and the N-terminus, and sulfhydryl groups (-SH) found in cysteine residues.

This technical guide provides a comprehensive overview of the core principles, chemistries, and applications of heterobifunctional crosslinkers in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to effectively utilize these powerful tools in their work, from basic research to the development of novel therapeutics like antibody-drug conjugates (ADCs).

Core Concepts of Heterobifunctional Crosslinking

The general structure of a heterobifunctional crosslinker consists of two different reactive ends separated by a spacer arm. The nature of these reactive groups dictates which functional groups on the biomolecules will be targeted, while the length and composition of the spacer arm can influence the stability, solubility, and steric hindrance of the final conjugate.

The workflow for a two-step conjugation using a heterobifunctional crosslinker generally proceeds as follows:

-

Activation of the First Biomolecule: The first biomolecule is reacted with the heterobifunctional crosslinker, targeting a specific functional group. The reaction conditions are optimized to ensure efficient labeling of the biomolecule with the crosslinker.

-

Removal of Excess Crosslinker: To prevent unwanted side reactions in the subsequent step, any unreacted crosslinker is removed from the activated biomolecule solution. This is typically achieved through methods like dialysis or size-exclusion chromatography.

-

Conjugation with the Second Biomolecule: The purified, activated first biomolecule is then introduced to the second biomolecule. The second reactive group on the crosslinker now specifically reacts with a functional group on the second biomolecule, forming a stable covalent bond and completing the bioconjugate.

This stepwise approach is a key advantage of heterobifunctional crosslinkers, as it significantly reduces the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the chemistries of their reactive groups. The choice of crosslinker is critical and depends on the available functional groups on the target biomolecules and the desired properties of the final conjugate.

Amine-to-Sulfhydryl Crosslinkers

This is one of the most widely used classes of heterobifunctional crosslinkers. These reagents typically contain an N-hydroxysuccinimide (NHS) ester at one end, which reacts with primary amines (e.g., on lysine residues), and a maleimide group at the other end, which specifically targets sulfhydryl groups (e.g., on cysteine residues). The significant difference in the optimal pH for these reactions allows for a highly controlled, two-step conjugation process.

-

NHS esters react with primary amines at a pH range of 7.2-9 to form stable amide bonds.

-

Maleimides react with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds.

dot

Caption: Amine-to-Sulfhydryl Crosslinking Workflow.

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers

This class of crosslinkers features one carbonyl-reactive end (e.g., hydrazide or aminooxy group) and one sulfhydryl-reactive end (e.g., maleimide). Carbonyl groups, such as aldehydes or ketones, can be naturally present in biomolecules or can be introduced, for instance, through the periodate oxidation of carbohydrates on glycoproteins. These crosslinkers are particularly useful for conjugating glycoproteins or other molecules with accessible aldehyde groups to sulfhydryl-containing partners.

Amine-Reactive and Photoreactive Crosslinkers

These crosslinkers combine an amine-reactive group, like an NHS ester, with a photoreactive group, such as an aryl azide, diazirine, or benzophenone. The amine-reactive end allows for the specific attachment of the crosslinker to a biomolecule through its amine groups. The photoreactive end remains inert until it is exposed to UV light. Upon photoactivation, it becomes highly reactive and can non-selectively insert into nearby C-H or N-H bonds, providing temporal control over the crosslinking reaction.

-

Aryl Azides: When exposed to UV light (250-350 nm), aryl azides form a highly reactive nitrene group.

-

Diazirines: These form a reactive carbene upon UV activation, which can also insert into a variety of chemical bonds.

-

Benzophenones: When excited by UV light (around 360 nm), these groups induce hydrogen abstraction from target molecules.

dot

Caption: Workflow for Photoreactive Crosslinking.

"Click Chemistry" Crosslinkers

Click chemistry refers to a class of biocompatible chemical reactions that are rapid, selective, and produce high-yield, stable products under mild conditions. In the context of crosslinking, click chemistry enables the precise and efficient covalent attachment of biomolecules using pairs of reactive groups, such as azides and alkynes, that are bioorthogonal (meaning they do not react with naturally occurring functional groups). These crosslinkers often have a traditional reactive group on one end (e.g., an NHS ester) and a "clickable" handle on the other, allowing for a two-step labeling and subsequent conjugation process.

Zero-Length Crosslinkers

Zero-length crosslinkers are unique reagents that facilitate the covalent bonding of two biomolecules without adding any additional atoms or a linker between them, effectively creating a direct bond. These crosslinkers mediate the conjugation of two molecules by forming a bond containing no additional atoms. A common example is 1-Ethyl-3-(-3-dimethylaminopropyl) carbodiimide hydrochloride (EDC), which facilitates the direct conjugation of carboxylates (–COOH) to primary amines (–NH2).

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker often depends on its specific properties, such as the length of its spacer arm and the reactivity of its functional groups under different conditions. The following tables summarize key quantitative data for some common heterobifunctional crosslinkers.

| Amine-to-Sulfhydryl Crosslinkers | ||||

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Amine-Reactive Group | Sulfhydryl-Reactive Group |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 8.3 | NHS Ester | Maleimide |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 8.3 | Sulfo-NHS Ester | Maleimide |

| Succinimidyl-4-[N-maleimidomethyl]cyclohexane-1-carboxy-[6-amidocaproate] | LC-SMCC | 16.2 | NHS Ester | Maleimide |

| N-γ-Maleimidobutyryl-oxysuccinimide ester | GMBS | 7.3 | NHS Ester | Maleimide |

| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | 9.4 | NHS Ester | Maleimide |

| Reaction Conditions and Stability | |

| Reactive Group | Optimal pH Range |

| NHS Ester | 7.2 - 9.0 |

| Maleimide | 6.5 - 7.5 |

Experimental Protocols

The following are detailed methodologies for key experiments using heterobifunctional crosslinkers.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol outlines the general procedure for conjugating a small molecule drug or peptide containing a sulfhydryl group to an antibody using the heterobifunctional crosslinker SMCC.

Materials:

-

Antibody (Protein-NH₂) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

SMCC crosslinker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Sulfhydryl-containing molecule (Protein-SH)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

Step 1: Activation of the Antibody (Protein-NH₂) with SMCC

-

Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.

-

Immediately before use, dissolve the SMCC in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Add a 10- to 50-fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be less than 10%.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

Step 2: Removal of Excess SMCC

-

Remove the unreacted SMCC from the maleimide-activated antibody using a desalting column or by dialysis against the Reaction Buffer.

Step 3: Conjugation with the Sulfhydryl-Containing Molecule (Protein-SH)

-

Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the antibody is typically used.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

To stop the conjugation reaction, a quenching reagent such as a buffer containing reduced cysteine can be added.

Step 4: Purification of the Conjugate

-

Purify the final antibody-molecule conjugate using a desalting column or dialysis to remove any excess unreacted small molecule and quenching reagent.

dot

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Protocol 2: In Vivo Photo-Crosslinking to Study Protein-Protein Interactions

This protocol outlines a general procedure for using an amine-reactive and photoreactive heterobifunctional crosslinker to identify protein-protein interactions within a cellular context.

Materials:

-

Cells expressing the protein of interest.

-

Amine-reactive and photoreactive crosslinker (e.g., NHS-ASA).

-

Cell lysis buffer.

-

Antibody specific to the protein of interest for immunoprecipitation.

-

UV lamp (e.g., 365 nm).

Procedure:

-

Labeling: Treat the cells with the photoreactive crosslinker. The amine-reactive group will attach the crosslinker to accessible proteins.

-

Photo-Crosslinking: Expose the cells to UV light for a short duration to activate the photoreactive group, inducing crosslinking between interacting proteins.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to release the crosslinked protein complexes.

-

Immunoprecipitation: Use an antibody specific to one of the proteins of interest to immunoprecipitate the crosslinked complex from the cell lysate.

-

Analysis: Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners.

dot

Caption: GPCR-Arrestin Interaction Study using Photo-Crosslinking.

Conclusion

Heterobifunctional crosslinkers are powerful and versatile tools that have revolutionized the field of bioconjugation. Their ability to facilitate controlled, stepwise reactions has enabled the creation of highly specific and well-defined bioconjugates for a wide range of applications, from fundamental research into protein-protein interactions to the development of targeted therapeutics. A thorough understanding of the different crosslinker chemistries, their reactivity, and the experimental parameters that influence the conjugation process is essential for the successful application of these reagents in research and development.

References

Mal-PFP ester reactivity with amine and thiol groups

An In-Depth Technical Guide to the Reactivity of Maleimide-Pentafluorophenyl (Mal-PFP) Esters with Amine and Thiol Groups

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable tools in chemical biology and drug development, enabling the covalent linkage of distinct molecular entities. Among these, linkers featuring both a maleimide group and an activated ester have gained prominence, particularly for the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs). The Maleimide-Pentafluorophenyl (Mal-PFP) ester linker is a prime example, offering dual reactivity towards sulfhydryl (thiol) and primary amine groups, respectively.

This technical guide provides a comprehensive overview of the core chemistry, reaction kinetics, and experimental considerations for utilizing Mal-PFP esters. We will delve into the pH-dependent selectivity of these reactions, present available quantitative data, and provide detailed experimental protocols for common bioconjugation workflows.

Core Chemistry and Reaction Mechanisms

The utility of a Mal-PFP linker stems from its two distinct reactive moieties, each targeting a different functional group commonly found in biomolecules.[1]

-

Maleimide Group: Reacts with sulfhydryl groups (e.g., from cysteine residues) via a Michael addition reaction. This forms a stable, covalent thioether bond.[2]

-

Pentafluorophenyl (PFP) Ester Group: Reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) via nucleophilic acyl substitution. This reaction results in a stable amide bond.[1][3]

PFP esters are notable for being less susceptible to spontaneous hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to potentially more efficient and controlled conjugation reactions.[3]

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Mal-PFP Ester Stability and Hydrolysis

Maleimide-pentafluorophenyl (Mal-PFP) esters are heterobifunctional crosslinkers integral to the fields of bioconjugation and drug development. Their utility lies in the ability to covalently link amine-containing molecules to sulfhydryl-containing molecules, enabling the synthesis of complex biomolecular structures such as antibody-drug conjugates (ADCs). Understanding the stability and hydrolysis kinetics of both the maleimide and the pentafluorophenyl ester moieties is critical for optimizing conjugation efficiency and ensuring the integrity of the final conjugate.

This guide provides a detailed examination of the factors governing this compound stability and the competing hydrolysis reactions, supplemented with experimental protocols and structured data for practical application.

Core Chemistry of Mal-PFP Esters

Mal-PFP esters contain two distinct reactive groups:

-

Pentafluorophenyl (PFP) Ester: This active ester reacts with primary and secondary amines (e.g., the ε-amino group of lysine residues in proteins) to form a stable, covalent amide bond. PFP esters are known for being less susceptible to spontaneous hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, which contributes to more efficient reactions.[1][2][3]

-

Maleimide: This group reacts specifically with sulfhydryl (thiol) groups (e.g., from cysteine residues) via a Michael addition reaction to form a stable thioether bond.[4] This reaction is highly chemoselective within a specific pH range.[5]

The primary challenge in using Mal-PFP esters is managing the competing hydrolysis reactions of both functional groups in the aqueous buffers required for bioconjugation.

Stability and Hydrolysis Mechanisms

Pentafluorophenyl (PFP) Ester Moiety

The desired reaction for the PFP ester is aminolysis, leading to a stable amide linkage. However, it is in direct competition with hydrolysis, where the ester is cleaved by water to yield a non-reactive carboxylic acid and pentafluorophenol.

-

Influence of pH: The rate of PFP ester hydrolysis is highly pH-dependent, increasing significantly with a rise in pH. The optimal pH for the reaction with primary amines is between 7.2 and 8.5. While a higher pH deprotonates the amine to make it more nucleophilic, it also accelerates the undesired hydrolysis of the ester.

-

Relative Stability: PFP esters are generally more stable against hydrolysis than NHS esters, providing a wider window for efficient conjugation.

Maleimide Moiety

The maleimide group is generally more stable in aqueous solutions than the PFP ester. However, it is also susceptible to degradation.

-

Influence of pH: The stability of the maleimide ring is compromised at pH values above 7.5, where it can undergo hydrolysis (ring-opening) to form a maleamic acid derivative. This hydrolyzed form is unreactive towards thiols, thus preventing the desired conjugation. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5, where the thiol is sufficiently nucleophilic and the maleimide ring is stable.

-

Post-Conjugation Stability: After the maleimide has reacted with a thiol to form a thiosuccinimide thioether linkage, this bond itself can be unstable. It is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in physiological environments. This can lead to deconjugation. However, subsequent hydrolysis of the thiosuccinimide ring in the conjugate leads to a more stable, ring-opened succinamic acid thioether, which is resistant to this reversal. Some strategies intentionally induce this hydrolysis post-conjugation to enhance long-term stability.

Data Presentation: Reaction and Stability Parameters

The following tables summarize the key quantitative and qualitative data regarding the reaction conditions and stability of Mal-PFP esters.

Table 1: Reaction Parameters for this compound Functional Groups

| Functional Group | Target Moiety | Optimal pH Range | Resulting Covalent Bond | Competing Reactions |

| PFP Ester | Primary Amine (-NH₂) | 7.2 - 9.0 | Amide | Hydrolysis (rate increases with pH) |

| Maleimide | Sulfhydryl/Thiol (-SH) | 6.5 - 7.5 | Thioether | Ring-opening hydrolysis (at pH > 7.5), reaction with amines (at pH > 7.5) |

Table 2: Factors Influencing this compound Stability and Hydrolysis

| Factor | Effect on PFP Ester | Effect on Maleimide | Recommended Handling & Conditions |

| pH | Hydrolysis rate increases significantly with pH. | More stable than PFP ester, but hydrolyzes at pH > 7.5. | Perform conjugations at pH 7.2-7.5 to balance reactivity and stability of both groups. |

| Moisture | Highly moisture-sensitive; readily hydrolyzes. | Less sensitive than PFP ester but should be kept dry. | Store reagent at -20°C with desiccant. Equilibrate vial to room temperature before opening to prevent condensation. |

| Temperature | Hydrolysis rate increases with temperature. | Hydrolysis rate increases with temperature. | Reactions can be run at room temperature (30 min) or 4°C (2 hours) for sensitive biomolecules. |

| Aqueous Buffers | Hydrolyzes in solution; do not store in solution. | Ring hydrolysis occurs in aqueous solution over time. | Dissolve reagent in anhydrous organic solvent (DMSO, DMF) immediately before use and add to aqueous buffer. |

| Buffer Composition | Reacts with primary amine buffers (e.g., Tris, glycine). | Reacts with thiol-containing reagents (e.g., DTT). | Use non-amine, non-thiol buffers like PBS, HEPES, or borate. |

Experimental Protocols

General Synthesis of a this compound

A typical synthesis for a compound like 3-Maleimidopropionic acid-PFP ester involves a two-step process:

-

Formation of 3-Maleimidopropanoic Acid: Maleic anhydride is reacted with β-alanine. The resulting maleamic acid is then cyclized to form the maleimide ring, typically by heating with acetic anhydride or using a similar dehydrating agent.

-

Esterification to PFP Ester: The carboxylic acid of 3-maleimidopropanoic acid is activated to form the pentafluorophenyl ester. This is commonly achieved by reacting it with pentafluorophenol in the presence of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous organic solvent like dichloromethane (CH₂Cl₂).

Standard Two-Step Protein-Protein Conjugation

This protocol is a common strategy for linking an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

This compound crosslinker

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Anhydrous organic solvent (e.g., DMSO or DMF)

-

Desalting column (for purification)

-

Quenching Buffer (optional): Tris or glycine buffer

Procedure:

-

Protein Preparation: Dissolve Protein-NH₂ in the Conjugation Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of extraneous primary amines.

-

Crosslinker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not store the reagent in solution.

-

Step 1: Reaction with Amine: Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH₂ solution. Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C. This step attaches the linker to the protein via the PFP ester, leaving the maleimide group available.

-

Purification: Remove the excess, unreacted this compound and the pentafluorophenol byproduct using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the unreacted linker from reacting with the sulfhydryl-containing protein.

-

Step 2: Reaction with Sulfhydryl: Immediately add the purified, maleimide-activated Protein-NH₂ to the Protein-SH solution. The molar ratio should be optimized for the desired final conjugate.

-

Incubation: Allow the maleimide-thiol reaction to proceed for 30 minutes at room temperature or for 2 hours at 4°C.

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer or a small molecule thiol like cysteine to react with any remaining maleimide groups.

Monitoring Conjugation and Hydrolysis

-

Conjugation: Reaction progress and final product purity can be assessed using techniques like Size-Exclusion Chromatography (SEC), HPLC, LC-MS (to confirm mass increase), or SDS-PAGE (to visualize the formation of higher molecular weight species).

-

Hydrolysis: The rate of hydrolysis of the PFP ester or maleimide group can be monitored by incubating the this compound in buffers of varying pH and temperature. Aliquots can be taken at different time points and analyzed by reverse-phase HPLC to quantify the disappearance of the parent compound and the appearance of its hydrolyzed product.

Visualizations of Pathways and Workflows

References

role of Mal-PFP ester in PROTAC linker design

An In-depth Technical Guide to the Role of Mal-PFP Ester in PROTAC Linker Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.

This technical guide focuses on the strategic use of the maleimide-pentafluorophenyl (Mal-PFP) ester moiety in PROTAC linker design. This heterobifunctional chemical entity offers a powerful tool for the covalent conjugation of POI and E3 ligase ligands, providing distinct advantages in terms of reactivity and stability.

Core Concepts: The Chemistry of this compound Linkers

The this compound linker is a heterobifunctional crosslinker, meaning it has two different reactive groups at its ends: a maleimide and a pentafluorophenyl ester. This allows for the sequential and specific conjugation of two different molecules, typically one with a thiol (sulfhydryl) group and another with a primary amine.

-

Maleimide Moiety: The maleimide group reacts specifically with thiol groups, most commonly found on cysteine residues of proteins or synthetically introduced into small molecules. This reaction, a Michael addition, proceeds rapidly at physiological pH (6.5-7.5) to form a stable thioether bond.[1]

-

Pentafluorophenyl (PFP) Ester Moiety: The PFP ester is a highly reactive group that readily couples with primary amines (e.g., on lysine residues or at the terminus of a molecule) to form a stable amide bond. A key advantage of PFP esters over more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous solutions, leading to more efficient conjugation reactions.[2][3][4]

Signaling Pathway: PROTAC Action via the Ubiquitin-Proteasome System

PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. The this compound linker plays a crucial role in covalently assembling the PROTAC molecule that initiates this cascade.

Figure 1: PROTAC Synthesis and Mechanism of Action. The this compound linker is used to covalently connect the warhead and the E3 ligase ligand to form the active PROTAC molecule. This PROTAC then facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Quantitative Data in PROTAC Development

The successful development of a PROTAC requires rigorous quantitative analysis at each stage. While specific data for PROTACs synthesized using a this compound linker is not abundant in the literature, the following tables provide illustrative examples of the types of data that are critical to collect and analyze.

Table 1: Illustrative Reaction Efficiencies for this compound Conjugation Chemistries

| Reaction Type | Reactants | Typical Yield | Reference |

| Amine-PFP Ester Coupling | Carboxylic Acid-PFP Ester + Amine-containing molecule | >80% | |

| Thiol-Maleimide Coupling | Thiol-containing molecule + Maleimide | >80% |

Table 2: Example Degradation Potency and Efficacy Data for a Hypothetical PROTAC

| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-A (Mal-PFP Linker) | BRD4 | HeLa | 15 | 95 |

| PROTAC-B (Alternative Linker) | BRD4 | HeLa | 50 | 80 |

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of PROTACs. The following are representative protocols for the synthesis of a this compound linker and its subsequent use in constructing a PROTAC.

Protocol 1: Synthesis of a Heterobifunctional this compound Linker

This protocol describes the synthesis of a generic this compound linker with a PEG spacer.

Materials:

-

N-(2-Aminoethyl)maleimide

-

Pentafluorophenyl 4-(2-carboxyethoxy)benzoate

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Anhydrous Dichloromethane (DCM)

-

Glacial Acetic Acid

Procedure:

-

Synthesis of 3-(Maleimido)propanoic acid: React N-(2-Aminoethyl)maleimide with an appropriate anhydride in glacial acetic acid and reflux for 24 hours. Purify the product by recrystallization.

-

Activation of the Carboxyl Group: Dissolve the 3-(Maleimido)propanoic acid and pentafluorophenol in anhydrous DCM. Add DCC and stir the reaction at room temperature for 2 hours.

-

Purification: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the this compound linker.

-

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Two-Step Synthesis of a PROTAC using a this compound Linker

This protocol outlines the sequential conjugation of an E3 ligase ligand (with a primary amine) and a POI ligand (with a thiol group) to the this compound linker.

Materials:

-

This compound linker (from Protocol 1)

-

E3 ligase ligand with a free primary amine (e.g., a pomalidomide analog)

-

POI ligand with a free thiol group (e.g., a kinase inhibitor with a cysteine handle)

-

Anhydrous DMF or DMSO

-

Reaction Buffer (e.g., 50-100 mM PBS, pH 7.2-8.5)

-

Purification system (e.g., HPLC)

Procedure:

-

Step 1: Reaction with Amine-containing E3 Ligase Ligand a. Dissolve the E3 ligase ligand in anhydrous DMF or DMSO. b. Add the this compound linker (1.1 equivalents) to the solution. c. Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the maleimide-linker-E3 ligase ligand intermediate.

-

Step 2: Reaction with Thiol-containing POI Ligand a. To the reaction mixture from Step 1, add the POI ligand (1.0 equivalent) dissolved in the reaction buffer. b. Adjust the pH of the reaction mixture to 7.0-7.5 if necessary. c. Stir the reaction at room temperature for 2 hours or at 4°C overnight. Monitor the formation of the final PROTAC product by LC-MS.

-

Purification: Purify the final PROTAC molecule by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR.

Mandatory Visualizations

Experimental Workflow for PROTAC Development

The development of a potent and selective PROTAC is an iterative process involving design, synthesis, and biological evaluation.

Figure 2: A typical workflow for the development of a PROTAC, from initial design and synthesis to comprehensive biological evaluation and optimization.

Logical Relationships in PROTAC Linker Design

The choice of linker is a critical decision in PROTAC design. A this compound linker is a strategic choice when specific chemical handles are available on the POI and E3 ligase ligands.

Figure 3: A simplified decision tree for selecting a this compound linker based on the available chemical handles on the POI and E3 ligase ligands.

Conclusion

The this compound linker represents a sophisticated and highly useful tool in the PROTAC designer's arsenal. Its heterobifunctional nature allows for a controlled and sequential synthesis strategy, while the specific reactivities of the maleimide and PFP ester groups provide for efficient and stable conjugation. The enhanced stability of the PFP ester to hydrolysis compared to NHS esters can lead to higher yields and a more robust synthetic process. While the literature currently lacks extensive examples of PROTACs synthesized using a single this compound bifunctional linker, the underlying chemical principles are sound and well-established in the field of bioconjugation. This guide provides the foundational knowledge and experimental framework for researchers to explore the potential of this compound linkers in the development of novel and effective protein degraders.

References

Mal-PFP Ester for Antibody-Drug Conjugate Development: A Technical Guide

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs[1][2]. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy[2][3]. Among the various linker technologies, heterobifunctional crosslinkers like Maleimide-Pentafluorophenyl (Mal-PFP) esters have emerged as valuable tools for ADC development.

This technical guide provides an in-depth overview of Mal-PFP esters, covering their chemistry, application in ADC synthesis, and relevant experimental protocols. It is intended for researchers, scientists, and drug development professionals in the field of bioconjugation and oncology.

The Chemistry of Mal-PFP Ester Linkers

Mal-PFP esters are heterobifunctional linkers, meaning they possess two different reactive groups, allowing for the sequential conjugation of two different molecules. These linkers typically feature a maleimide group on one end and a pentafluorophenyl (PFP) ester on the other, often separated by a spacer such as polyethylene glycol (PEG) to enhance solubility and improve pharmacokinetic properties.

-

Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups (-SH), such as those found in the cysteine residues of proteins.

-

Pentafluorophenyl (PFP) Ester: This is a highly reactive activated ester used for acylating primary and secondary amines (-NH2) to form stable amide bonds.

The distinct reactivity of these two groups allows for a controlled, two-step conjugation process, which is fundamental to the construction of well-defined ADCs.

The conjugation of the maleimide group to a thiol is a cornerstone of ADC chemistry. This reaction proceeds via a nucleophilic Michael addition, where the thiol group from a cysteine residue on the antibody attacks the double bond of the maleimide ring, forming a stable thioether bond.

Key Characteristics:

-

High Specificity: The reaction is highly selective for thiol groups within a pH range of 6.5-7.5. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, minimizing non-specific conjugation.

-

Mild Conditions: The reaction proceeds efficiently under mild, physiological conditions, which helps to preserve the integrity and biological activity of the antibody.

-

Instability Concerns: A significant drawback of the standard maleimide-thiol linkage is its potential for reversibility through a retro-Michael reaction. This can lead to premature release of the drug payload in circulation, potentially causing off-target toxicity. This has spurred the development of more stable maleimide derivatives to address this issue.

The PFP ester is responsible for linking the cytotoxic payload to the crosslinker. PFP esters are highly efficient acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group, which makes them excellent leaving groups.

Key Advantages over NHS Esters:

-

Higher Reactivity: PFP esters are generally more reactive towards nucleophiles, including primary and secondary amines, compared to the more commonly used N-hydroxysuccinimide (NHS) esters. Kinetic studies have shown PFP esters to have significantly higher coupling rates.

-

Reduced Hydrolysis: PFP esters are less susceptible to hydrolysis in aqueous solutions than NHS esters, resulting in more efficient conjugation reactions and less waste of the reagent.

-

Site-Selectivity: Interestingly, PFP esters have been shown to provide preferential labeling of a specific lysine residue (K188) in the kappa light chain of native human IgG antibodies, offering a straightforward method to produce more homogenous antibody conjugates with improved properties like reduced aggregation and enhanced brightness in the case of fluorophore conjugates.

The reaction between the PFP ester and an amine-containing drug forms a highly stable amide bond. The optimal pH for this reaction is typically between 7 and 9.

Quantitative Data on this compound Reactions

The efficiency and stability of ADC conjugation reactions are critical for producing a safe and effective therapeutic. The following tables summarize key quantitative parameters for the reactions involving maleimide and PFP ester groups.

| Parameter | Value | Conditions | Source(s) |

| Optimal pH Range | 6.5 - 7.5 | Aqueous Buffer | |

| Relative Reactivity | ~1000x faster with thiols than amines | pH 7.0 | |

| Bond Type | Thioether | Michael Addition | |

| Potential Instability | Reversible via retro-Michael reaction | Physiological conditions |

Table 1: Key Parameters for Maleimide-Thiol Conjugation.

| Parameter | Value | Conditions | Source(s) |

| Optimal pH Range | 7.0 - 9.0 | Aqueous Buffer | |

| Bond Type | Amide | Nucleophilic Acyl Substitution | |

| Advantage | Less prone to hydrolysis than NHS esters | Aqueous solutions | |

| Relative Coupling Rate | OPFP > OPCP > ONp (111 : 3.4 : 1) | Peptide Synthesis |

Table 2: Key Parameters for PFP Ester-Amine Conjugation.

| Parameter | Typical Range | Method | Source(s) |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC-HPLC, Mass Spectrometry | |

| Protein Recovery Post-Conjugation | ~60% - 90% | Protein Quantification | |

| Thermal Stability (T1/2) | Decreases with increasing DAR | Mass Spectrometry | |

| Aggregation | Can increase post-conjugation | Size-Exclusion Chromatography (SEC) |

Table 3: Typical Quantitative Characteristics of Resulting ADCs.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of an ADC using a this compound linker.

This protocol involves first reacting the amine-containing drug with the PFP-ester end of the linker, followed by conjugation of the resulting maleimide-activated drug to the reduced antibody.

Materials:

-

Amine-containing cytotoxic drug

-

Mal-(PEG)n-PFP Ester linker

-

Anhydrous organic solvent (e.g., DMSO or DMF)

-

Diisopropylethylamine (DIPEA)

-

Reduced monoclonal antibody (see Protocol 3.2)

-

Conjugation Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, amine-free)

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification equipment (e.g., desalting column, HPLC)

Procedure:

Step A: Activation of Drug with Mal-PFP Linker

-

Dissolve the Mal-(PEG)n-PFP Ester linker and the amine-containing drug (e.g., 1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

Add DIPEA (2-3 equivalents) to the reaction mixture to achieve a pH of 7.2-7.5, which facilitates efficient amine coupling.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the formation of the maleimide-activated drug-linker conjugate using LC-MS.

-

Purify the product by reverse-phase HPLC and lyophilize for storage at -20°C or below, protected from light and moisture.

Step B: Conjugation of Drug-Linker to Antibody

-

Prepare the reduced antibody in a degassed conjugation buffer (see Protocol 3.2).

-

Dissolve the purified maleimide-activated drug-linker in a small volume of DMSO or DMF.

-

Add the drug-linker solution to the reduced antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is a common starting point. Note: The final concentration of organic solvent should be kept below 10% to prevent antibody denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

-

Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purify the resulting ADC from unreacted drug-linker and other reagents using a desalting column (for buffer exchange) or size-exclusion chromatography (SEC).

To expose the thiol groups of interchain cysteine residues for conjugation, the antibody's disulfide bonds must be reduced.

Materials:

-

Monoclonal antibody (e.g., IgG1) at 1-10 mg/mL

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5, degassed)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Desalting column or spin filtration unit

Procedure:

-

Prepare the antibody in the conjugation buffer.

-

Add a 10- to 20-fold molar excess of TCEP or DTT to the antibody solution.

-

Incubate at 37°C for 30-90 minutes. The exact time and temperature may require optimization depending on the specific antibody.

-

Immediately remove the excess reducing agent by passing the solution through a desalting column or by using spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.

-

Proceed immediately to the conjugation step (Protocol 3.1, Step B) to prevent re-oxidation of the thiol groups.

After synthesis and purification, the ADC must be thoroughly characterized.

-

Drug-to-Antibody Ratio (DAR) Determination: Hydrophobic Interaction Chromatography (HIC-HPLC) is a standard method. The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, 6, 8), which are more hydrophobic. Mass spectrometry can also be used to determine the precise mass of the different ADC species.

-

Aggregation Analysis: Size-Exclusion Chromatography (SEC) is used to separate and quantify monomers, dimers, and larger aggregates. An increase in aggregation is a common issue in ADC production and can impact efficacy and safety.

-

In Vitro Potency: Cell-based assays are performed on antigen-positive and antigen-negative cell lines to determine the ADC's cytotoxicity (e.g., IC50 value) and confirm target-specific killing.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the key processes in ADC development with Mal-PFP esters.

References

The Researcher's Guide to Mal-PFP Ester: Principles and Protocols for Advanced Bioconjugation

For Immediate Release

This technical guide provides an in-depth exploration of the fundamental principles and applications of Maleimide-Pentafluorophenyl (Mal-PFP) ester in research, with a particular focus on its utility for scientists and professionals in drug development. Mal-PFP ester is a heterobifunctional crosslinker that has gained prominence for its efficiency and stability in creating covalent linkages between molecules, most notably in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of this compound Chemistry

This compound possesses two distinct reactive moieties: a maleimide group and a pentafluorophenyl (PFP) ester. This dual functionality allows for a sequential and controlled conjugation of two different molecules.

-

The Maleimide Group: This functional group selectively reacts with sulfhydryl (thiol) groups (-SH) to form a stable thioether bond. This reaction is most efficient within a pH range of 6.5-7.5.[1] Above pH 7.5, the maleimide group can undergo hydrolysis and may also react with primary amines.[1]

-

The PFP Ester Group: The pentafluorophenyl ester is a highly reactive group that readily acylates primary and secondary amines (-NH2), forming a stable amide bond.[2][3] A key advantage of the PFP ester over the more common N-hydroxysuccinimide (NHS) ester is its enhanced resistance to hydrolysis in aqueous solutions, particularly at physiological and slightly basic pH.[4] This increased stability leads to more efficient and reproducible conjugation reactions. The optimal pH range for the reaction of PFP esters with amines is typically between 7.2 and 8.5.

The heterobifunctional nature of this compound allows for a two-step conjugation strategy. This is particularly advantageous when conjugating a protein that contains both amine and sulfhydryl groups, or when precise control over the conjugation process is required. Typically, the more labile PFP ester is reacted first with an amine-containing molecule. After removing the excess crosslinker, the maleimide-activated molecule is then introduced to react with a sulfhydryl-containing molecule.

Quantitative Data Summary

The efficiency and outcome of a bioconjugation reaction using this compound are influenced by several factors, including pH, temperature, and the molar ratio of reactants.

| Parameter | Recommended Conditions | Rationale & Remarks |

| PFP Ester Reaction pH | 7.2 - 8.5 | Balances amine reactivity with ester hydrolysis. Higher pH increases amine nucleophilicity but also the rate of ester hydrolysis. |

| Maleimide Reaction pH | 6.5 - 7.5 | Optimal for specific reaction with sulfhydryl groups. At pH > 7.5, reactivity with amines and hydrolysis of the maleimide ring can occur. |

| Reaction Temperature | 4°C to 37°C | Lower temperatures (4°C) can be used for sensitive biomolecules and may improve selectivity, while room temperature or 37°C allows for faster reaction times. |

| Molar Excess of this compound | 10- to 50-fold over the amine-containing protein | This initial excess ensures sufficient activation of the first molecule. The optimal ratio should be determined empirically for each specific application. |

| Solvent | DMSO or DMF | This compound is often dissolved in an organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins. |

Comparative Stability of PFP vs. NHS Esters

PFP esters exhibit greater hydrolytic stability compared to NHS esters, which is a significant advantage in aqueous bioconjugation reactions. While specific half-life values can vary depending on the exact molecule and buffer conditions, the general trend is clear.

| pH | NHS Ester Half-life | PFP Ester Stability |

| ≤ 7.0 | Hours | Generally stable |

| 8.0 | Minutes | More resistant to hydrolysis than NHS esters |

| ≥ 8.5 | Very short | Hydrolysis rate increases, but still generally more stable than NHS esters |

Data synthesized from qualitative statements in sources.

Experimental Protocols

Two-Step Protein-Protein Conjugation

This protocol outlines the general procedure for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH) using this compound.

Materials:

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

This compound

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Desalting columns

Procedure:

-

Preparation of Protein-NH2: Dissolve Protein-NH2 in the conjugation buffer to a concentration of 1-10 mg/mL.

-

Preparation of this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.

-

Reaction of this compound with Protein-NH2: Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with the conjugation buffer.

-

Conjugation to Protein-SH: Add the sulfhydryl-containing Protein-SH to the maleimide-activated Protein-NH2 solution.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-